molecular formula C7H4Br2F2 B1629499 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene CAS No. 486460-10-0

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

Cat. No.: B1629499
CAS No.: 486460-10-0
M. Wt: 285.91 g/mol
InChI Key: NIXLFBUHPJACST-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine atoms at the 1 and 4 positions, and fluorine atoms at the 2 and 5 positions

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene likely interacts with its targets through a mechanism common to many halogenated organic compounds. The bromine atoms make the molecule electrophilic, allowing it to participate in nucleophilic substitution reactions . This can result in the transfer of the bromomethyl or difluorobenzene group to the target molecule, altering its structure and potentially its function.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of its targets. As a reagent in organic synthesis, it could be involved in the creation of a wide variety of biochemical compounds. For instance, it might be used in the synthesis of pharmaceuticals, where it could contribute to the formation of active metabolites .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In a biochemical reaction, it could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new compounds . In a biological context, it could potentially alter the function of target molecules, with effects depending on the specific targets involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions of the organism or system in which it is used. For instance, in an acidic environment, the bromine atoms might be more prone to substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluorotoluene. The process typically includes the following steps:

    Step 1: Bromination of 2,5-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 4-position.

    Step 2: Further bromination of the methyl group at the 1-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to form the bromomethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form difluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluorobenzene derivatives.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of advanced materials such as polymers and liquid crystals due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

    1-Bromo-4-(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1-Bromo-2,5-difluorobenzene:

    4-Bromo-2,5-difluorotoluene: Similar structure but without the second bromine atom, leading to different reactivity patterns.

Uniqueness: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic effects and reactivity. This combination makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXLFBUHPJACST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619969
Record name 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-10-0
Record name 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2 g (8.44 mmol) of 4-bromo-2,5-difluorobenzoic acid (prepared according to the procedure of Ishikawa et al., Kogyo Kagaku Zasshi, pg 972-979, 1970) in 20 mL of tetrahydrofuran was added 40 mL of a 1M solution of borane-tetrahydrofuran complex. The solution was heated under reflux for 64 h, cooled to ambient temperature and 100 mL of methanol was added. The reaction was then heated for a further 2 h, cooled and concentrated in vacuo. Purification by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) afforded 1.6 g of 4-bromo-2,5-difluorobenzyl alcohol. To a solution of 1.3 g (5.6 mmol) of 4-bromo-2,5-difluorobenzyl alcohol in 20 mL of dichloromethane at 0° C. was added 2.27 g (6.7 mmol) of carbon tetrabromide and 1.8 g (6.7 mmol) of triphenylphosphine. The reaction was stirred for 2 h at this temperature, the solvent was removed in vacuo and the residue stirred with 100 mL of diethyl ether. The solution was filtered, concentrated in vacuo, and purified by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) to afford 1.5 g of the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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